Hyroxyzine Citrate Impurity B
Description
Evolution and Current Landscape of Pharmaceutical Impurity Science: An Academic Perspective
The science of pharmaceutical impurity analysis has evolved significantly over the decades. Initially, the focus was primarily on the purity of the main component, with less emphasis on minor impurities. However, a series of adverse drug events linked to impurities in the mid-20th century led to a paradigm shift. Today, impurity profiling is a sophisticated discipline that employs advanced analytical techniques to ensure the quality and safety of pharmaceuticals. researchgate.netgoogle.com
The current landscape is characterized by a proactive, risk-based approach to impurity control. scirp.org Modern analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are routinely used to detect and characterize impurities at very low levels. scirp.orgontosight.ai The advent of hyphenated techniques like LC-MS has revolutionized impurity profiling, enabling not just separation but also the structural identification of impurities. ajptr.com
Regulatory Frameworks and Scientific Imperatives for Impurity Control in Active Pharmaceutical Ingredients (APIs)
A robust regulatory framework governs the control of impurities in pharmaceuticals. International bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines to ensure global harmonization of impurity standards. ontosight.ainih.govindustrialpharmacist.com
Key ICH guidelines provide a roadmap for the identification, qualification, and control of various types of impurities:
ICH Q3A(R2): Focuses on impurities in new drug substances. ontosight.ainih.gov
ICH Q3B(R2): Addresses impurities in new drug products. nih.gov
ICH Q3C(R8): Provides guidance on residual solvents. industrialpharmacist.com
ICH Q3D(R2): Covers elemental impurities. industrialpharmacist.com
ICH M7(R2): Deals with the assessment and control of DNA reactive (mutagenic) impurities. nih.govjpionline.org
These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. researchgate.net The scientific imperative for such stringent control lies in the potential for impurities to be toxic, even at trace levels, or to affect the stability and bioavailability of the drug product. researchgate.net
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline ontosight.ai
Classification and Genesis of Impurities in Pharmaceutical Synthesis and Drug Products: A Research Overview
Pharmaceutical impurities are broadly classified into three main categories based on their chemical nature and origin:
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. ontosight.aiajptr.com They can arise from the manufacturing process or during the storage of the drug substance. ontosight.airesearchgate.net
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and filter aids. ajptr.comresearchgate.net
Residual Solvents: These are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products. ajptr.com
The genesis of these impurities is complex and can be influenced by numerous factors, including the synthetic route, reaction conditions, purity of starting materials, and storage conditions. ajptr.com For instance, by-products can be formed through side reactions, while degradation products can result from exposure to light, heat, or humidity. ajptr.comajptr.com
Academic Rationale for Comprehensive Investigation of Process-Related Impurities, with a Focus on Hydroxyzine (B1673990) Citrate (B86180) Impurity B
A thorough investigation of process-related impurities is a cornerstone of modern pharmaceutical development. It provides a deep understanding of the manufacturing process, allowing for its optimization to minimize the formation of unwanted substances. This not only ensures the safety and quality of the final product but is also a regulatory requirement. clearsynth.com
Hydroxyzine Citrate Impurity B is a specific process-related impurity associated with the antihistamine drug hydroxyzine. Its comprehensive investigation is crucial for several reasons. As a substance that is not the active pharmaceutical ingredient, its pharmacological and toxicological properties are likely different and need to be understood to ensure patient safety.
The formation of Hydroxyzine Citrate Impurity B is likely due to the reaction of hydroxyzine with citric acid. Citric acid is a common excipient used in pharmaceutical formulations as a pH adjuster or chelating agent. Under certain conditions during manufacturing or storage, the hydroxyl group of hydroxyzine can react with a carboxylic acid group of citric acid to form an ester, which is Hydroxyzine Citrate Impurity B.
The identification and control of this impurity are essential to guarantee the quality and consistency of hydroxyzine drug products. A recent study developed a robust high-performance liquid chromatography (HPLC) method for the separation and quantification of hydroxyzine and its organic impurities, including Impurity B. researchgate.net This highlights the ongoing academic and industrial efforts to develop sensitive and specific analytical methods for impurity profiling.
Table 2: Chemical Profile of Hydroxyzine Citrate Impurity B
| Attribute | Information |
| Chemical Name | 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl] 2-hydroxy-1,2,3-propanetricarboxylate |
| CAS Number | 2749426-05-7 |
| Molecular Formula | C₂₇H₃₃ClN₂O₈ |
| Molecular Weight | 549.01 g/mol |
| Nature | Process-Related Impurity (Ester of Hydroxyzine and Citric Acid) |
Source: CymitQuimica, Allmpus allmpus.com
Properties
Molecular Formula |
C₂₇H₃₃ClN₂O₈ |
|---|---|
Molecular Weight |
549.01 |
Synonyms |
2-(2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)-2-oxoethyl)-2-hydroxysuccinic Acid |
Origin of Product |
United States |
Theoretical and Mechanistic Aspects of Impurity Formation Pathways Relevant to Hydroxyzine Citrate Impurity B
Fundamental Principles Governing Impurity Generation in Organic Synthesis: Academic Models and Case Studies
The formation of impurities is an almost inevitable consequence of chemical reactions, as the selectivity of these reactions is rarely 100%. In the synthesis of active pharmaceutical ingredients (APIs) like hydroxyzine (B1673990), impurities can arise from various sources, including starting materials, intermediates, reagents, and by-products from side reactions. conicet.gov.ar The International Council for Harmonisation (ICH) provides guidelines for the control of these organic impurities based on the maximum daily dose and the total daily intake (TDI) of the impurity. Understanding the mechanisms of impurity formation is crucial for optimizing synthetic processes to minimize or eliminate their presence. mt.com
Case studies in pharmaceutical development often reveal by-products formed through a variety of side reactions such as incomplete reactions, overreactions, isomerizations, and unwanted reactions between intermediates and reagents. For instance, in the synthesis of various APIs, process-related impurities have been identified and their formation pathways elucidated, allowing for adjustments in the manufacturing process to control their levels. conicet.gov.ar The profiling of impurities involves their identification, structural elucidation, and quantitative determination, which is a critical aspect of modern pharmaceutical analysis. conicet.gov.arpharmainfo.in
Table 1: Common Sources and Types of Impurities in API Synthesis
| Source Category | Specific Examples | Type of Impurity |
| Starting Materials & Intermediates | Unreacted starting materials, residual intermediates | Process-related |
| Reagents & Catalysts | Leftover reagents, catalyst residues | Process-related |
| Side Reactions | Isomerization, dimerization, rearrangements | By-products |
| Degradation | Hydrolysis, oxidation, photolysis, thermal stress | Degradation products |
This table summarizes the primary sources and classifications of impurities that can arise during the synthesis and storage of active pharmaceutical ingredients.
The multi-step synthesis of hydroxyzine provides several opportunities for the formation of by-products. The synthesis of cetirizine (B192768), a metabolite of hydroxyzine, has been explored through various routes, some of which utilize hydroxyzine as a precursor. researchgate.net One of the key starting materials in some synthetic routes is 2-(2-chloroethoxy)ethanol (B196239) (CEE), which is known to be a highly potent mutagenic carcinogen. The presence of such reactive starting materials necessitates careful control of reaction conditions to prevent the formation of unwanted by-products.
For example, the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with various reagents is a critical step in several synthetic pathways. researchgate.netsioc-journal.cn Side reactions during this alkylation can lead to the formation of impurities. For instance, if the reaction is incomplete, the starting piperazine (B1678402) derivative may remain in the final product. Over-reaction could potentially lead to the formation of dimers or other complex structures. One identified impurity, Hydroxyzine Impurity 2, is a dimer, 1,4-Bis((4-chlorophenyl)(phenyl)methyl)piperazine, which can be formed as a by-product.
Reaction conditions and the choice of solvent systems play a pivotal role in directing the formation of impurities. mt.commt.com Factors such as temperature, pH, reaction time, and the presence of catalysts can significantly influence the impurity profile of a drug substance. mt.commt.com For example, controlling the reaction time is critical; in some syntheses, allowing a reaction to proceed for too long can lead to the sudden formation of by-products that are difficult to remove in subsequent steps. mt.com
Degradation Pathways and Their Contribution to Impurity Profiling for Hydroxyzine Citrate (B86180)
Degradation of a drug substance can occur during storage or as a result of exposure to various stress conditions, leading to the formation of degradation products. Forced degradation studies are conducted under conditions such as hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and establish the stability of the drug. scispace.comtandfonline.comasianjpr.com For hydroxyzine, such studies have been performed to understand its stability and degradation pathways. scispace.comtandfonline.comresearchgate.net
Hydrolytic degradation is a common pathway for drug degradation, particularly for molecules with susceptible functional groups like esters, amides, and ethers. ijper.org Hydroxyzine contains ether linkages that could be susceptible to hydrolysis under acidic or basic conditions. nih.gov Studies on similar antihistamines have shown that they can undergo significant degradation under hydrolytic conditions. ijpcsonline.comjapsonline.com For example, cetirizine, a metabolite of hydroxyzine, undergoes extensive degradation under neutral and acidic hydrolytic conditions. ijpcsonline.com
While specific details on the formation of Hydroxyzine Citrate Impurity B through hydrolysis are not extensively detailed in the provided search results, the general principles of hydrolytic degradation suggest that the ether linkage in the hydroxyzine molecule could be a potential site for cleavage. Hydroxyzine Citrate Impurity B is identified as 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl] 2-hydroxy-1,2,3-propanetricarboxylate. cymitquimica.com Its formation would likely involve a reaction between a degradation product of hydroxyzine and citric acid.
Oxidative degradation, often initiated by exposure to oxygen or oxidizing agents, can lead to the formation of N-oxides, hydroxylated derivatives, or other oxidation products. ijper.org Forced degradation studies on hydroxyzine have included oxidative stress conditions, typically using hydrogen peroxide. scispace.comtandfonline.comresearchgate.net While hydroxyzine itself is susceptible to oxidation, leading to the formation of impurities like hydroxyzine N-oxide, the direct formation of Hydroxyzine Citrate Impurity B through oxidation is not explicitly described. nih.govresearchgate.net However, oxidative degradation of the parent molecule can create reactive intermediates that may then participate in subsequent reactions.
Photolytic degradation occurs when a drug is exposed to light. asianjpr.com Studies on hydroxyzine have indicated that it is relatively photostable. nih.gov However, forced photostability studies are a standard part of drug development to ensure that exposure to light during manufacturing, packaging, and storage does not lead to significant degradation. asianjpr.comnih.gov While major photolytic degradation of hydroxyzine is not expected, minor degradation products could still form under intense light exposure. nih.gov
Table 2: Summary of Forced Degradation Studies on Hydroxyzine and Related Antihistamines
| Stress Condition | Observations | Potential Degradation Products |
| Acid Hydrolysis | Significant degradation observed for some antihistamines. ijpcsonline.comnih.govnih.gov | Cleavage of ether or amide bonds. |
| Base Hydrolysis | Significant degradation observed for some antihistamines. ijpcsonline.comjapsonline.comnih.gov | Cleavage of ether or amide bonds. |
| Oxidation | Significant degradation, formation of N-oxides. ijpcsonline.comnih.gov | N-oxides, hydroxylated derivatives. |
| Photolysis | Generally stable, but some degradation under forced conditions. nih.govnih.gov | Varies depending on molecular structure. |
| Thermal | Degradation observed at elevated temperatures. researchgate.netnih.govnih.gov | Varies, can accelerate other degradation pathways. |
This table summarizes the typical outcomes of forced degradation studies on hydroxyzine and structurally related antihistamines, highlighting the conditions that can lead to impurity formation.
Thermal stress can provide the energy needed to overcome activation barriers for degradation reactions. asianjpr.com For hydroxyzine, thermal degradation studies are part of the stability testing process. scispace.comtandfonline.comresearchgate.net Hydroxyzine hydrochloride is noted to melt at around 200°C with decomposition. hres.canihs.go.jp Exposure to high temperatures, even below the melting point, can accelerate hydrolytic and oxidative degradation pathways, leading to a more complex impurity profile. asianjpr.com The formation of impurities during thermal stress is dependent on the inherent stability of the molecule and the presence of other reactive species. researchgate.net
Application of Computational Chemistry and In Silico Modeling for Impurity Prediction
The identification and control of impurities are critical in the synthesis of drug substances. mit.edu Computational chemistry and in silico (computer-based) modeling have become cost-effective and powerful tools for predicting the formation of potential impurities, including those relevant to the synthesis of Hydroxyzine. mdpi.com These models can forecast the toxicity of chemicals with unknown biological activity and are increasingly used to assess drug impurities and degradation products. mdpi.com By simulating chemical reactions and molecular interactions, these approaches allow for the a priori prediction of possible impurities, which can significantly accelerate route selection and process optimization in pharmaceutical development. openreview.net This proactive approach helps in eliminating synthetic routes that might generate problematic impurities, such as those that are potentially genotoxic. openreview.net
Predictive algorithms for impurity profiling leverage artificial intelligence (AI) and data mining to forecast the outcomes of chemical reactions, including the formation of unintended by-products. openreview.netchemical.ai These tools function by analyzing the specified reactants, reagents, solvents, and even known impurities from starting materials or previous synthetic steps. mit.edu The primary goal is to generate a comprehensive map of potential impurities, which significantly speeds up their subsequent experimental identification and characterization using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). openreview.net
Several types of predictive algorithms are employed for impurity profiling:
AI-Based Reaction Predictors : Tools such as ChemAIRS® and platforms like the ASKCOS software suite use advanced algorithms, including graph-neural networks and chemistry-informed language models, to predict impurity structures. openreview.netchemical.airesearchgate.net These systems can analyze reaction conditions and predict impurity formation routes with high accuracy, often within minutes. chemical.ai They are trained on vast datasets of chemical reactions from literature, such as Reaxys. mit.edu However, a challenge remains that these databases are often biased towards reporting major products, potentially leading to predictors missing certain minor or low-level impurities. mit.eduresearchgate.net
Data-Mining Workflows : An alternative, interpretable approach involves data mining large chemical reaction databases. researchgate.net This method identifies "analogue" reactions in the database that involve similar functional groups to those in the user's query. researchgate.net Reaction templates are extracted from these analogues and applied to the queried molecules to predict potential impurities. researchgate.net This workflow has been successfully applied to predict impurities in the synthesis of drugs like paracetamol and agomelatine. researchgate.net A key advantage is that every prediction can be traced back to a literature precedent, allowing for user validation. researchgate.net
Knowledge-Based Systems : Tools like Mirabilis offer a standardized in silico method to predict the potential for an impurity to be removed or "purged" during a manufacturing process based on its chemical reactivity. acs.org The system uses a knowledge base of impurity types and reaction classes to assign a purge value, helping to perform risk assessments for potentially mutagenic impurities without extensive analytical testing in some cases. acs.org
The table below summarizes the different algorithmic approaches for impurity prediction.
| Algorithm Type | Principle of Operation | Inputs | Outputs | Example Tools/Approaches |
| AI-Based Reaction Predictors | Utilizes machine learning models (e.g., graph-neural networks) trained on vast reaction data to predict products. openreview.netchemical.ai | Reactants, reagents, solvents, known impurities. mit.edu | Predicted structures of major products and minor impurities, formation pathways. openreview.netchemical.ai | ChemAIRS®, ASKCOS openreview.netchemical.ai |
| Data-Mining Workflows | Mines reaction databases for analogue reactions involving similar functional groups to extract reaction templates. researchgate.net | Query species (reactants, reagents). researchgate.net | Ranked list of potential impurity structures, traceable to literature precedents. researchgate.net | Python/RDKit-based workflows using Reaxys data. researchgate.net |
| Knowledge-Based Systems | Employs a curated knowledge base of chemical transformations and reactivity rules to assess impurity fate. acs.org | Impurity structure, reaction class/conditions. acs.org | Predicted reactivity purge value for risk assessment. acs.org | Mirabilis acs.org |
These computational tools are instrumental in modern process development, enabling chemists to anticipate and mitigate the formation of impurities like Hydroxyzine Citrate Impurity B early in the drug development lifecycle. chemical.ai
The purity of a crystalline active pharmaceutical ingredient (API) is determined not only by the side reactions in solution but also by the process of crystallization itself. Impurities present in the solution can be incorporated into the growing crystal lattice, affecting its purity, morphology, and physical properties. mdpi.comacs.org Molecular dynamics (MD) simulations are a powerful computational method used to investigate these phenomena at an atomic level. mdpi.comresearchgate.net
MD simulations model the movement and interaction of atoms and molecules over time, providing a microscopic view of the crystal-solution interface. researchgate.netresearchgate.net This allows researchers to understand the mechanisms by which an impurity, such as a structural analogue or a by-product from the synthesis of hydroxyzine, might be included in the final crystal structure.
Key applications of MD simulations in this context include:
Analyzing the Crystal-Solution Interface : Simulations can reveal the detailed structure of the solution near the crystal surface, showing how solvent and solute molecules are arranged. researchgate.net This is crucial for understanding how an impurity molecule approaches and interacts with the crystal face.
Calculating Binding Energies : By calculating the binding energy of an impurity on different crystal faces, MD simulations can predict which faces are more susceptible to impurity adsorption. mdpi.com This selective adsorption is often the cause of habit modification in crystals. researchgate.net
Investigating Inhibition Mechanisms : Impurities can inhibit crystal nucleation and growth. mdpi.com MD simulations can elucidate the underlying mechanisms, such as impurities competing with API molecules for active growth sites on the crystal surface, thereby blocking or slowing down the crystallization process. mdpi.comacs.org For example, simulations have shown that oligomeric impurities hindered the crystallization of ritlecitinib (B609998) tosylate by reducing the kinetic factor of nucleation. acs.org Similarly, in the crystallization of magnesium sulfate, impurity ions were shown to compete with sodium ions for active sites, preventing the incorporation of sodium chloride and improving crystal purity. mdpi.com
The table below outlines the principles and findings from MD simulation studies relevant to impurity incorporation.
| MD Simulation Application | Information Gained | Impact on Crystallization | Relevant Research Findings |
| Interface Structure Analysis | Provides molecular-level detail of the solid-liquid interface. researchgate.net | Explains how solute and impurity molecules arrange themselves before attaching to the crystal. | In NaCl solutions, simulations revealed distinct coordination of Na⁺ and Cl⁻ ions near the crystal surface, which is altered by impurities. researchgate.net |
| Adsorption and Binding Energy Calculation | Determines the energetic favorability of an impurity binding to specific crystal faces. mdpi.com | Predicts selective adsorption, which can alter crystal shape (habit) and lead to impurity inclusion. | The binding energies of impurity ions (K⁺, Li⁺, Ca²⁺) on MgSO₄·6H₂O crystal planes were found to be higher than that of Na⁺, explaining their ability to prevent Na⁺ incorporation. mdpi.com |
| Growth and Nucleation Kinetics | Models the dynamic process of solute integration and the effect of impurities on this process. acs.org | Elucidates how impurities can inhibit or slow down crystal growth and nucleation rates. | Oligomeric impurities were found to inhibit the crystallization of ritlecitinib tosylate by docking on crystal surfaces and reducing the overall kinetic factor. acs.org |
Through these detailed simulations, a deeper understanding of how an impurity like Hydroxyzine Citrate Impurity B might co-crystallize with the main API can be achieved, guiding the development of purification strategies to ensure the final drug substance meets the required purity standards.
Advanced Analytical Methodologies for the Characterization and Quantification of Pharmaceutical Impurities
Chromatographic Separation Techniques for Impurity Profiling and Quantification
Chromatographic techniques are the cornerstone of impurity profiling, offering powerful separation capabilities that are essential for resolving complex mixtures of the active pharmaceutical ingredient (API) and its related impurities. asianjpr.com These methods are widely used for both qualitative and quantitative analysis in the pharmaceutical industry. actascientific.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility. ijfmr.comresearchgate.net Several HPLC methods have been developed and validated for the determination of hydroxyzine (B1673990) and its impurities, including Impurity B. researchgate.netresearchgate.net
A common approach involves using a C18 column with a binary gradient elution. For instance, a method for analyzing organic impurities in hydroxyzine hydrochloride utilizes a C18 column (150 × 3.9 mm, 5 μm) with a mobile phase consisting of 0.1% trifluoroacetic acid in water (Mobile Phase A) and 0.05% trifluoroacetic acid in acetonitrile (B52724) (Mobile Phase B). researchgate.net The detection is typically performed using a UV detector, with a wavelength of 230 nm being suitable for the estimation of Hydroxyzine Impurity B. researchgate.net
Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters as per ICH guidelines include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.netnih.gov For a typical HPLC method for hydroxyzine impurities, the LOD and LOQ might be around 0.03% and 0.05% respectively, relative to the nominal concentration of the active pharmaceutical ingredient. researchgate.netresearchgate.net
Interactive Table: Typical HPLC Method Parameters for Hydroxyzine Impurity B Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 150 x 3.9 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.05% Trifluoroacetic acid in Acetonitrile |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| LOD | ~0.03% |
| LOQ | ~0.05% |
While HPLC is the most common technique, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also have roles in impurity analysis. asianjpr.com
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. actascientific.com For non-volatile impurities, derivatization may be required to increase their volatility. actascientific.com GC, particularly when coupled with a mass spectrometer (GC-MS), can provide high sensitivity and structural information for the identification of impurities. asianjpr.com
Thin-Layer Chromatography (TLC) , including its high-performance version (HPTLC), offers a simple, cost-effective, and rapid method for impurity screening. asianjpr.comnih.gov A TLC-densitometric method has been developed for the simultaneous analysis of hydroxyzine with other drugs. nih.gov This method utilized a silica (B1680970) gel 60F254 stationary phase and a mobile phase of chloroform (B151607) and ammonium (B1175870) acetate (B1210297) buffer (9.5:0.5, v/v) at pH 6.5, with UV detection at 220 nm. nih.gov While not as quantitative or resolute as HPLC, TLC is a valuable tool for preliminary impurity profiling and in-process controls.
Hyphenated techniques, which combine two or more analytical methods, have become indispensable for the comprehensive analysis of pharmaceutical impurities. ajpaonline.comijnrd.org The coupling of a separation technique with a spectroscopic detection method provides a wealth of information, enabling both separation and identification in a single run. actascientific.comijnrd.org
Liquid Chromatography-Gas Chromatography (LC-GC) is a powerful, though less common, hyphenated technique. It combines the versatility of LC for sample cleanup and fractionation with the high-resolution separation capabilities of GC for the final analysis. This technique is particularly useful for the analysis of complex samples where the impurities of interest are present in a challenging matrix.
More prevalent in pharmaceutical analysis is the hyphenation of liquid chromatography with various detectors, such as Diode Array Detection (DAD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS). nih.gov A unique setup integrating LC with DAD, CAD, and High-Resolution Mass Spectrometry (HRMS) with hydrogen-deuterium exchange has been proposed as a one-stop solution for impurity profiling. nih.gov This comprehensive approach allows for the quantification of impurities, determination of their relative response factors, and detailed structural characterization. nih.gov
Spectroscopic and Spectrometric Methodologies for Structural Elucidation of Impurities
While chromatography excels at separating impurities, spectroscopic and spectrometric techniques are essential for elucidating their chemical structures. asianjpr.com
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of impurities. asianjpr.comijfmr.com LC-MS provides the molecular weight of the impurity, and tandem MS (MS/MS) experiments can generate fragmentation patterns that offer valuable clues about the molecule's structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an impurity. nih.gov This information is crucial for confirming the identity of known impurities and for proposing structures for unknown ones. For instance, LC-HRMS has been used to identify degradation products of hydroxyzine. researchgate.net
In the context of Hydroxyzine Citrate (B86180) Impurity B, which is 2-[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]ethanol, MS analysis would be expected to show a molecular ion corresponding to its molecular weight. klivon.comcleanchemlab.com Fragmentation analysis would likely reveal characteristic fragments related to the diphenylmethyl, piperazine (B1678402), and ethoxyethanol moieties of the molecule.
Interactive Table: Mass Spectrometric Data for Hydroxyzine Impurity B
| Technique | Expected Information |
| LC-MS | Molecular weight of the impurity |
| LC-MS/MS | Fragmentation pattern for structural elucidation |
| LC-HRMS | Accurate mass for elemental composition determination |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. veeprho.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and stereochemistry. veeprho.com
For the characterization of Hydroxyzine Citrate Impurity B, 1H NMR and 13C NMR spectra would provide key information. The 1H NMR spectrum would show distinct signals for the protons in the diphenylmethyl group, the piperazine ring, and the ethoxyethanol chain, with their chemical shifts and coupling patterns confirming the connectivity of the atoms. klivon.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to further establish the complete structure of the impurity. veeprho.com While NMR is a powerful tool, it is generally less sensitive than MS and often requires the isolation of the impurity in sufficient quantity and purity.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Impurity Detection and Quantification Methodologies
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques employed in the pharmaceutical industry for the detection and quantification of impurities. These methods offer distinct advantages in characterizing molecular structures and quantifying substances based on their light-absorbing properties.
UV-Vis Spectroscopy is a cornerstone for quantitative analysis, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). The selection of an appropriate detection wavelength is critical for the accurate measurement of impurities. In the analysis of hydroxyzine and its related substances, specific wavelengths are chosen based on the absorbance maxima of the parent drug and its impurities. researchgate.net For the simultaneous estimation of hydroxyzine and its impurities, including Impurity B, a detection wavelength of 230 nm is frequently utilized. researchgate.netresearchgate.net This wavelength is selected because it provides sufficient absorbance for Impurity B, allowing for its accurate quantification. researchgate.net In some methodologies, a dual-wavelength approach is used; for instance, 230 nm for Impurity A and Impurity B, and 254 nm for Impurity C, optimizing the detection for each specific compound. researchgate.net
Spectrophotometric methods have also been developed based on the formation of colored charge-transfer complexes. For example, methods involving the reaction of hydroxyzine with reagents like iodine (a σ-acceptor) or picric acid (a π-acceptor) yield products with distinct absorption maxima in the visible range, typically at 380 nm and 400 nm, respectively. researchgate.netshd.org.rs Another colorimetric method involves the reaction with potassium ferrocyanide in an acidic medium, forming a blue-colored complex measured at 750 nm. pjps.pk While these methods are often developed for the parent drug, their principles can be adapted for impurity quantification, provided the impurity partakes in the complexation reaction and is spectrally distinguishable.
Infrared (IR) Spectroscopy serves as a powerful tool for the qualitative identification of impurities by providing a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. While less commonly used for quantification than UV-Vis, Fourier Transform Infrared (FT-IR) spectroscopy is invaluable for structural elucidation. It can be used to identify key functional groups within an impurity's structure and differentiate it from the active pharmaceutical ingredient (API). For instance, IR spectroscopy can confirm the identity of an impurity by comparing its spectrum with that of a known reference standard. nih.gov In the context of Hydroxyzine Citrate Impurity B, IR analysis would focus on identifying characteristic peaks corresponding to its specific functional groups and confirming the absence of certain functionalities present in the parent hydroxyzine molecule, or vice versa. Peak shifts in FT-IR spectra can also indicate the formation of complexes or degradation products. pjps.pk
Method Validation and Robustness Studies for Impurity Assays: Academic and Regulatory Perspectives
The validation of analytical methods used for quantifying pharmaceutical impurities is a mandatory requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH). ich.orgeuropa.eu The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose. ich.org This involves a comprehensive evaluation of the method's performance characteristics to ensure that it is reliable, reproducible, and accurate for the quantification of impurities like Hydroxyzine Citrate Impurity B. uspnf.com Validation studies are designed to assess various parameters, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision. ich.org
From an academic perspective, method validation provides confidence in the research findings and ensures that the data is scientifically sound. From a regulatory standpoint, it is a critical component of the drug approval process, ensuring patient safety by controlling the levels of potentially harmful impurities. ich.org The validation process must be thoroughly documented, and the results must meet predefined acceptance criteria as outlined in guidelines such as ICH Q2(R1). ich.org
Determination of Limits of Detection (LOD) and Quantification (LOQ) for Hydroxyzine Citrate Impurity B
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an impurity assay. The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be measured with suitable precision and accuracy. shd.org.rs
For methods analyzing hydroxyzine impurities, these limits are established to ensure that even trace levels of impurities can be reliably controlled. In a stability-indicating HPLC method developed for hydroxyzine and its organic impurities, the LOD and LOQ were reported as 0.03% and 0.05%, respectively, relative to the nominal concentration of the active substance. researchgate.netresearchgate.net Other sensitive methods, such as UPLC-MS/MS, have demonstrated even lower LOQ values for hydroxyzine itself, down to 0.09 ng/mL in biological matrices, showcasing the advanced capabilities available for trace analysis. nih.gov Spectrophotometric methods have also reported specific LOD and LOQ values, which depend on the specific complexing agents and reaction conditions used. shd.org.rs
Table 1: LOD and LOQ for Hydroxyzine Impurity Analysis
| Analytical Method | Analyte | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC-UV | Hydroxyzine Impurities (incl. Impurity B) | 0.03% | 0.05% | researchgate.net, researchgate.net |
| UPLC-MS/MS | Hydroxyzine Hydrochloride | - | 0.09 ng/mL | nih.gov |
| Spectrophotometry (Method A: Iodine) | Hydroxyzine Dihydrochloride | 0.25 µg/mL | 0.76 µg/mL | shd.org.rs |
| Spectrophotometry (Method B: Picric Acid) | Hydroxyzine Dihydrochloride | 0.44 µg/mL | 1.32 µg/mL | shd.org.rs |
Linearity, Accuracy, and Precision Assessments in Impurity Method Development
Linearity, accuracy, and precision are fundamental validation parameters that define the reliability of a quantitative impurity method.
Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the calibration curve and is expressed by the correlation coefficient (r) or coefficient of determination (r²). shd.org.rs
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the analyte recovered is calculated. nih.gov
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.orgnih.gov
Analytical methods developed for hydroxyzine impurities have been rigorously validated for these parameters. For instance, an HPLC method demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999 over a concentration range of 0.1132–2.9920 μg/mL. researchgate.netresearchgate.net The same study reported accuracy with recovery values between 84.09% and 109.74%. researchgate.netresearchgate.net Another study showed high reproducibility with an RSD of less than 2.5%, indicating good precision. scispace.com
Table 2: Linearity, Accuracy, and Precision Data for Hydroxyzine Impurity Methods
| Method | Linearity (Range) | Correlation Coefficient (r or r²) | Accuracy (% Recovery) | Precision (% RSD) | Source |
|---|---|---|---|---|---|
| HPLC-UV | 0.1132–2.9920 μg/mL | r² > 0.999 | 84.09%–109.74% | Not Specified | researchgate.net, researchgate.net |
| UPLC-MS/MS | 0.06-0.17 ng/mL & 0.6-1.7 ng/mL | r > 0.99 | 80%–120% | ≤10.0% | nih.gov |
| RP-HPLC | 10–10000 ng/mL | r = 0.9993 | 97%–102% | < 2.5% | scispace.com |
| Spectrophotometry | 50-250 µg/mL | r² = 0.999 | 99.01%–99.99% | < 0.79% | pjps.pk |
Development of Stability-Indicating Methods for Monitoring Impurity Levels in Hydroxyzine Citrate
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, a SIAM must also be able to separate and quantify the degradation products formed during stability studies. researchgate.net The development of such methods is essential for assessing the stability of drug substances and products.
The development of a SIAM for hydroxyzine citrate involves subjecting the drug to forced degradation under various stress conditions as mandated by ICH guidelines. These conditions typically include hydrolysis (acid and base), oxidation, photolysis (exposure to light), and thermal stress (exposure to heat). researchgate.netscispace.com The goal is to generate potential degradation products, including Impurity B, and to demonstrate that the analytical method can resolve these impurities from the parent drug and from each other. researchgate.net
Several stability-indicating HPLC methods have been developed for hydroxyzine. researchgate.netscispace.com In these studies, hydroxyzine was exposed to conditions such as acid and base hydrolysis, oxidation with hydrogen peroxide, dry heat, and exposure to UV light. researchgate.netresearchgate.net The subsequent analysis of the stressed samples by the developed HPLC method confirmed that the degradation products were well-separated from the main hydroxyzine peak, proving the method's specificity and stability-indicating capability. researchgate.netresearchgate.net The ability to achieve this separation is fundamental for accurately monitoring the impurity profile of hydroxyzine citrate throughout its shelf life and ensuring that no significant degradation occurs under recommended storage conditions.
Strategies and Methodologies for Impurity Control and Mitigation in Pharmaceutical Development
Process Optimization and Green Chemistry Approaches to Minimize Impurity Formation
A primary strategy for impurity control is to minimize their formation during the synthesis of the active pharmaceutical ingredient (API). registech.com This can be achieved through rigorous process optimization and the adoption of green chemistry principles, which aim to reduce waste and use less hazardous substances. jocpr.comjptcp.com
Design of Experiments (DoE) and Quality by Design (QbD) in Impurity Control Research
Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of multiple process parameters on product quality, including impurity levels. mt.com By simultaneously varying factors such as temperature, pressure, and reactant concentrations, DoE can identify optimal reaction conditions that minimize the formation of byproducts like Hydroxyzine (B1673990) Citrate (B86180) Impurity B. mt.comsyngeneintl.com This methodical approach allows for a comprehensive understanding of the process and the development of a robust manufacturing process with built-in quality. mt.compharmatimesofficial.com
Quality by Design (QbD) is a broader, systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. agnopharma.commdpi.com In the context of impurity control, QbD involves identifying critical quality attributes (CQAs) of the drug substance, such as the acceptable level of a specific impurity, and then determining the critical process parameters (CPPs) that affect these attributes. mdpi.comnih.gov The relationship between CPPs and CQAs is then established, leading to the definition of a design space within which the process consistently produces a product of the desired quality. agnopharma.comresearchgate.net For instance, a QbD approach was used to develop a robust high-performance liquid chromatography (HPLC) method for detecting organic impurities in hydroxyzine. researchgate.net
A hypothetical DoE study for minimizing Hydroxyzine Citrate Impurity B could involve the following factors and responses:
| Factor | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (h) | 4 | 6 | 8 |
| Catalyst Concentration (mol%) | 0.5 | 1.0 | 1.5 |
| Response | |||
| Yield of Hydroxyzine (%) | |||
| Level of Impurity B (%) |
By analyzing the results of such experiments, a mathematical model can be developed to predict the conditions that will maximize the yield of hydroxyzine while keeping the level of Impurity B below the acceptable threshold.
Solvent Selection and Raw Material Purity Impact on Impurity Profile
The choice of solvent can significantly influence the reaction pathway and, consequently, the impurity profile. ul.ienih.gov Solvents can affect reaction rates, equilibrium positions, and the stability of reactants, intermediates, and products. The use of high-purity solvents is crucial, as impurities within the solvent itself can participate in side reactions, leading to the formation of new impurities. pharmatimesofficial.com Green chemistry principles advocate for the use of safer, more environmentally friendly solvents, such as water or bio-based solvents, to replace hazardous organic solvents like dichloromethane (B109758) and acetonitrile (B52724). jocpr.comjddhs.com In the synthesis of hydroxyzine, for example, the choice of solvent is critical for controlling the reaction and minimizing byproducts. researchgate.net
The purity of raw materials is another cornerstone of impurity control. registech.com Impurities present in starting materials or reagents can be carried through the synthetic process and may even react to form new impurities. For instance, an impurity in a starting material could have a similar structure to the reactant and participate in the reaction, leading to a structurally related impurity in the final product. Therefore, stringent specifications for all raw materials are essential to ensure the quality of the final API.
Purification Techniques for the Removal of Process-Related Impurities
Even with optimized processes, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to remove these impurities from the final API. jstar-research.com
Chromatographic Purification Strategies at Developmental Scale
Chromatography is a highly effective separation technique that can be used to purify APIs at the developmental scale. pharmatimesofficial.com High-performance liquid chromatography (HPLC) is a common method used for both the analysis and purification of pharmaceutical compounds. scispace.comnih.gov In preparative HPLC, a larger column is used to separate and isolate the desired compound from a mixture containing impurities. registech.com
The development of a chromatographic purification method involves selecting the appropriate stationary phase (e.g., a C18 column), mobile phase, and other parameters to achieve optimal separation between the API and its impurities. researchgate.net For instance, a gradient elution method, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with different polarities.
While highly effective, chromatographic purification can be resource-intensive. Therefore, it is often used at the developmental scale to obtain highly pure material for characterization and preclinical studies. For large-scale manufacturing, process optimization and crystallization are generally preferred for economic reasons.
In-Process Control (IPC) and Monitoring Methodologies for Impurity Management
In-process controls (IPCs) are checks performed during production to monitor the process and ensure that the intermediate or API conforms to its specifications. pharmtech.compharmuni.comfda.gov IPCs are a critical component of Good Manufacturing Practice (GMP) and play a vital role in impurity management by allowing for real-time adjustments to the process. pharmuni.comslideshare.net
For impurity management, IPCs can involve the regular sampling and analysis of the reaction mixture to track the formation of the desired product and any key impurities. researchgate.net Analytical techniques such as HPLC are commonly used for IPCs due to their specificity and sensitivity. researchgate.net By monitoring the levels of impurities at various stages of the process, manufacturers can ensure that the process is under control and take corrective action if a deviation is observed. pharmatimesofficial.compharmuni.com
For example, an IPC for the synthesis of Hydroxyzine could involve taking a sample after a specific reaction step and analyzing it by HPLC to ensure that the level of a precursor to Impurity B is below a predefined limit before proceeding to the next step. This proactive approach helps to prevent the accumulation of impurities and ensures the quality of the final product. pharmtech.com The implementation of Process Analytical Technology (PAT) allows for real-time monitoring, enabling proactive adjustments to maintain quality throughout the manufacturing process. pharmatimesofficial.com
Impurity Reference Standard Preparation and Qualification for Research and Quality Control
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. A key component of this control strategy is the use of well-characterized impurity reference standards. These standards are essential for the validation of analytical methods, the identification and quantification of impurities in routine quality control (QC) testing, and for stability studies. The preparation and rigorous qualification of these standards are paramount to their utility. This section focuses on the chemical compound “Hydroxyzine Citrate Impurity B,” a known impurity of the active pharmaceutical ingredient (API) Hydroxyzine.
The reference standard for Hydroxyzine Citrate Impurity B is a fully characterized chemical compound used in the quality control of Hydroxyzine API during drug development. axios-research.com It is utilized for analytical method development, validation, and for QC applications in the synthesis and formulation stages. axios-research.com
Preparation of Hydroxyzine Citrate Impurity B Reference Standard
The preparation of Hydroxyzine Citrate Impurity B, chemically known as 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl] 2-hydroxy-1,2,3-propanetricarboxylate, is a specialized process typically conducted by laboratories that specialize in custom synthesis of pharmaceutical impurities. synzeal.comcymitquimica.com The synthesis is not commonly detailed in publicly available literature, as it is often proprietary information of the synthesizing laboratory.
Based on the structure of the molecule, which is an ester formed between the terminal hydroxyl group of the hydroxyzine side chain and one of the carboxyl groups of citric acid, a plausible synthetic route would involve a direct esterification reaction. This would likely entail reacting hydroxyzine with citric acid under conditions that favor the formation of the monoester. The reaction may require the use of protecting groups for the other carboxylic acid functions and the tertiary hydroxyl group on the citric acid to ensure the desired regioselectivity. The final product would then be purified using chromatographic techniques to isolate the specific impurity from starting materials and other potential side products.
Upon synthesis, the material is supplied with comprehensive characterization data that complies with regulatory guidelines, making it suitable for applications such as Abbreviated New Drug Application (ANDA) filings. synzeal.com
Qualification of the Reference Standard
Once synthesized and purified, the batch of Hydroxyzine Citrate Impurity B must undergo a rigorous qualification process to establish its identity, purity, and potency, thereby ensuring its suitability as a reference standard. This process involves a suite of analytical tests, and the results are documented in a Certificate of Analysis (CoA) that accompanies the reference standard. allmpus.com While a specific CoA for this impurity is not publicly available, the qualification would typically include the following analyses.
Identity Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the molecular structure of the compound. The observed chemical shifts, coupling constants, and integration values are compared against the expected values for the structure of Hydroxyzine Citrate Impurity B.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. allmpus.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the reference standard. allmpus.com A validated, stability-indicating HPLC method is used to separate the main component from any related substances or residual starting materials. Purity is typically reported as a percentage area of the main peak. For quantitative purposes, a detection wavelength of 230 nm is often used for hydroxyzine and its impurities. researchgate.net
Residual Solvents: Gas Chromatography (GC) is often employed to detect and quantify any residual solvents from the synthesis and purification process.
Water Content: The Karl Fischer titration method is used to determine the water content of the standard.
Inorganic Impurities: A test for residue on ignition or sulfated ash may be performed to quantify the level of inorganic impurities.
Potency/Assay:
Quantitative NMR (qNMR): This is an absolute method for determining the concentration of a substance and can be used to assign a potency value to the reference standard.
Mass Balance: The potency can also be determined by a mass balance approach, where the purity value from HPLC is corrected for the content of water, residual solvents, and inorganic impurities. The formula is typically: Assay (%) = 100% - Purity by HPLC (%) - Water Content (%) - Residual Solvents (%) - Residue on Ignition (%).
The data generated from these qualification studies provide a comprehensive profile of the reference standard, ensuring its accuracy and reliability for its intended analytical purpose.
Data Tables
The following tables provide key information and a typical qualification summary for the Hydroxyzine Citrate Impurity B reference standard.
| Identifier | Data |
|---|---|
| Chemical Name | 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethyl] 2-hydroxy-1,2,3-propanetricarboxylate cymitquimica.com |
| Molecular Formula | C₂₇H₃₃ClN₂O₈ cymitquimica.com |
| Molecular Weight | 549.01 g/mol cymitquimica.comallmpus.com |
| CAS Number | 2749426-05-7 synzeal.comcymitquimica.com |
| Test | Method | Typical Specification |
|---|---|---|
| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Structure conforms to the assigned structure |
| Purity (Chromatographic) | HPLC | ≥ 95% allmpus.com |
| Water Content | Karl Fischer Titration | Report Value |
| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C limits |
| Assay (by Mass Balance) | Calculation | Report Value (typically combines purity, water, and solvent data) |
Regulatory Science and Academic Interpretation of Impurity Guidelines
In-depth Analysis of ICH Guidelines Pertaining to Pharmaceutical Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are considered the global standard for impurity management. mdpi.com These guidelines provide a scientific and risk-based approach to the control of impurities in drug substances and drug products.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. nih.gov It establishes thresholds based on the maximum daily dose of the drug substance. allmpus.com Any impurity observed at a level greater than the reporting threshold must be reported. allmpus.com Furthermore, any impurity exceeding the identification threshold requires structural characterization.
The selection of impurities to be included in the specifications for a new drug substance is based on those found in batches manufactured by the proposed commercial process. researchgate.net These are referred to as "specified impurities." For impurities that are not structurally identified, a general acceptance criterion based on the identification threshold is typically applied. allmpus.com
For a hypothetical maximum daily dose of Hydroxyzine (B1673990) Citrate (B86180), the corresponding reporting and identification thresholds from ICH Q3A(R2) would be applied to "Hyroxyzine Citrate Impurity B" if it were a process-related impurity in the drug substance.
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| This table is based on the general thresholds provided in the ICH Q3A(R2) guideline and is for illustrative purposes. |
The ICH Q3B(R2) guideline focuses on impurities that arise from the degradation of the drug substance or from reactions between the drug substance and excipients or the container closure system. researchgate.net These are collectively referred to as degradation products. This guideline is complementary to ICH Q3A(R2) and provides thresholds for reporting, identifying, and qualifying degradation products in new drug products. researchgate.netdigitellinc.com
The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual degradation product or a given degradation profile at the specified levels. pharmaffiliates.com If a degradation product exceeds the qualification threshold and its safety is not established, further studies may be required. pharmaffiliates.com The decision to identify and qualify a degradation product is guided by a decision tree provided in the guideline. semanticscholar.orgsynzeal.com
In the context of "this compound," if it were identified as a degradation product in a Hydroxyzine Citrate formulation, its levels would be monitored and controlled according to the thresholds outlined in ICH Q3B(R2). Research has identified degradation products of hydroxyzine, such as hydroxyzine N-oxide and O-Acetyl hydroxyzine. researchgate.net
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% | 0.5% |
| > 1 g | 0.05% | 0.2% | 0.5% |
| This table is based on the general thresholds provided in the ICH Q3B(R2) guideline and is for illustrative purposes. |
The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. researchgate.net This guideline is applicable to new drug substances and products, as well as to existing products when changes are made to the manufacturing process or formulation. A key aspect of ICH M7 is the use of a risk-based approach to control these impurities.
The assessment begins with an evaluation of the impurity's structure for potential mutagenicity, often using in-silico (computer-based) models. Impurities are then classified into one of five classes based on their mutagenic and carcinogenic potential. For impurities that are known or suspected mutagens, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is generally applied for lifetime exposure.
If "this compound" were to have a structural alert for mutagenicity, it would need to be assessed according to the principles of ICH M7. For instance, nitrosamine (B1359907) impurities, which are often mutagenic, have been a focus of regulatory scrutiny, and a potential N-nitroso hydroxyzine impurity has been described.
Academic Perspectives on Impurity Thresholds and Qualification Frameworks
The academic community actively engages in the interpretation and critical assessment of ICH impurity guidelines. Research often focuses on the practical challenges of impurity identification, characterization, and control. There is a recognized need to move away from standards based solely on analytical data towards a more risk-based approach that incorporates structure-based qualification thresholds and available safety data.
Case studies are frequently published to illustrate the application of these guidelines, including challenges encountered with generic drugs where impurity profiles may differ from the originator product. For example, a study on sildenafil (B151) citrate products purchased online highlighted significant variations in impurity levels compared to the innovator product, underscoring the importance of stringent regulatory oversight.
Academics also explore the inconsistencies between different guidelines. For instance, at low doses, there can be a discrepancy between the qualification thresholds for impurities in the drug substance (ICH Q3A) versus the drug product (ICH Q3B). This highlights the ongoing need for refinement and harmonization of these critical standards.
Harmonization Efforts and Global Regulatory Trends in Impurity Management Research
The pharmaceutical industry operates on a global scale, making international harmonization of regulatory requirements for impurities a crucial endeavor. The ICH has been instrumental in bringing together regulatory authorities and the pharmaceutical industry to develop harmonized guidelines. mdpi.com This collaboration aims to ensure that safe, effective, and high-quality medicines are developed and registered efficiently.
A significant trend in global regulatory science is the move towards greater convergence and reliance among regulatory agencies. Initiatives like the International Coalition of Medicines Regulatory Authorities (ICMRA) are working to establish a global Pharmaceutical Quality Knowledge Management System (PQ KMS) to facilitate information sharing and collaborative assessments. This will help reduce redundant testing and streamline the approval of post-approval changes.
The World Health Organization (WHO) also plays a vital role in promoting harmonized standards through The International Pharmacopoeia, which provides publicly available quality standards. These global efforts are essential for managing the complexities of modern pharmaceutical supply chains and ensuring consistent quality of medicines worldwide.
Emerging Research Directions and Future Perspectives in Impurity Science
Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is emerging as a transformative force in pharmaceutical sciences, offering powerful tools for predicting and controlling impurities like Hydroxyzine (B1673990) Citrate (B86180) Impurity B. zamann-pharma.comamazonaws.com These technologies can analyze vast and complex datasets to identify patterns and predict outcomes that are beyond the scope of traditional analysis. zamann-pharma.comresearchgate.net For an impurity whose formation pathways are not fully elucidated, AI and ML can model potential chemical reactions between the primary reactants, reagents, solvents, and even known impurities from starting materials to predict a comprehensive set of possible by-products. openreview.net
Table 1: Applications of AI/ML in Impurity Analysis
| AI/ML Application | Description | Relevance to Hydroxyzine Citrate Impurity B |
|---|---|---|
| Impurity Formation Prediction | Algorithms predict potential by-products and degradation products based on reaction pathways and conditions. openreview.net | Could elucidate the unknown synthetic or degradation pathway leading to the formation of Impurity B. |
| Process Optimization | ML models analyze experimental data to recommend optimal synthesis parameters that minimize impurity generation. zamann-pharma.comacs.org | Can be used to refine the hydroxyzine manufacturing process to keep levels of Impurity B below regulatory thresholds. pmda.go.jp |
| Risk Assessment | AI tools can identify and rank risk factors associated with impurity formation, such as unstable intermediates or reactive excipients. zamann-pharma.com | Helps in performing a targeted risk assessment for the presence of Impurity B in the final drug product. |
| Automated Data Analysis | AI enhances the interpretation of complex analytical data (e.g., HPLC, MS) for faster and more accurate impurity identification. amazonaws.com | Could automate the analysis of chromatograms to quantify Impurity B and detect other related, unknown impurities. |
Advancements in High-Throughput Screening for Impurity Detection and Characterization
High-Throughput Screening (HTS) technologies, which allow for the rapid testing of thousands of samples, are becoming increasingly vital in pharmaceutical development. nih.govresearchgate.net While traditionally used in drug discovery, HTS principles are being adapted for impurity analysis. These methods enable the rapid screening of reaction conditions, catalysts, or solvents to find conditions that minimize the formation of impurities like Hydroxyzine Citrate Impurity B. rsc.org
For instance, HTS can be used to quickly screen a variety of adsorbents, such as activated charcoal or specialized resins, to develop efficient methods for purging specific impurities from reaction mixtures. rsc.org The use of microplate-based formats coupled with rapid analytical techniques like HPLC-MS allows for the analysis of hundreds of experiments in a fraction of the time required by traditional methods. nih.govrsc.org This approach is particularly valuable during process optimization, where a large experimental space must be explored to ensure a robust and clean synthesis. The application of HTS could accelerate the development of a manufacturing process for hydroxyzine that consistently produces the active pharmaceutical ingredient (API) with minimal levels of Impurity B.
Table 2: High-Throughput Screening Techniques in Impurity Research
| HTS Technique | Application in Impurity Analysis | Potential Impact on Impurity B Research |
|---|---|---|
| Microplate-based Reaction Screening | Rapidly tests numerous reaction parameters (temperature, catalysts, solvents) in parallel to identify conditions that minimize by-product formation. rsc.org | Efficiently maps the conditions under which Hydroxyzine Citrate Impurity B is formed, facilitating its avoidance. |
| Adsorbent Screening | High-throughput evaluation of different adsorbent materials for their ability to selectively remove specific impurities from process streams. rsc.org | Quickly identifies the most effective purification media to remove Impurity B from crude hydroxyzine. |
| Rapid Analytical Methods (e.g., MISER HPLC-MS) | Enables the analysis of large HTS sample sets (e.g., 96-well plates) in minutes, providing rapid feedback on impurity levels. rsc.org | Drastically reduces the time required for analytical chemistry support during the optimization of hydroxyzine synthesis. |
| Cell-based Toxicity Screening | HTS can be used to assess the toxicological profile of identified impurities early in the development process. nih.gov | Could provide preliminary data on the biological impact of Hydroxyzine Citrate Impurity B, guiding further safety assessments. |
Development of Novel Analytical Technologies for Trace Impurity Analysis
Regulatory agencies require the identification and characterization of impurities present at levels as low as 0.10%. nih.govresearchgate.net This necessitates the use of highly sensitive and specific analytical technologies capable of detecting and quantifying trace and ultra-trace level impurities. apacsci.comchromatographyonline.com For Hydroxyzine Citrate Impurity B, whose structure and properties may not be fully known, these advanced techniques are indispensable.
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are at the forefront of modern impurity analysis. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (HRMS), provides accurate mass measurements that can help determine the elemental composition of an unknown impurity like Impurity B. apacsci.comijprajournal.com A recent study successfully used HPLC and LC-MS to separate and quantify known and unknown impurities of hydroxyzine. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying volatile or semi-volatile impurities that may be present. biomedres.us
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers the ability to obtain detailed structural information directly from a separated peak in a chromatogram, which is invaluable for the definitive elucidation of an impurity's structure. researchgate.netijprajournal.com
Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, better resolution, and increased sensitivity, making it ideal for resolving complex impurity profiles. ijprajournal.commdpi.com
Table 3: Comparison of Advanced Analytical Technologies for Impurity Profiling
| Technology | Principle | Strengths for Impurity Analysis |
|---|---|---|
| UPLC | Uses smaller particle size columns (<2 µm) for liquid chromatography, providing higher efficiency separations. mdpi.com | Faster analysis, better peak resolution, and higher sensitivity compared to conventional HPLC. ijprajournal.com |
| HRMS | Measures the mass-to-charge ratio of ions with very high accuracy and resolution. apacsci.com | Enables determination of elemental composition and confident identification of unknown impurities. |
| LC-MS-MS | A tandem mass spectrometry technique that allows for fragmentation of a selected ion to gain structural information. researchgate.net | Highly selective and sensitive for quantifying known impurities in complex matrices and aiding structural elucidation. |
| LC-NMR | Directly couples an HPLC system with an NMR spectrometer for online structural analysis of separated compounds. ijprajournal.com | Provides unambiguous structural information of unknown impurities without the need for prior isolation. |
Sustainable Practices and Green Analytical Chemistry in Impurity Research
The pharmaceutical industry is increasingly adopting sustainable practices and the principles of Green Analytical Chemistry (GAC) to minimize its environmental impact. netpharmalab.esnijournals.org This paradigm shift affects all aspects of pharmaceutical analysis, including impurity profiling. nrigroupindia.com The core objective of GAC is to reduce or eliminate the use of hazardous solvents and reagents, decrease energy consumption, and minimize waste generation without compromising analytical performance. researchgate.net
In the context of research on Hydroxyzine Citrate Impurity B, applying GAC principles would involve:
Method Miniaturization: Using techniques like UPLC, which significantly reduces solvent consumption compared to traditional HPLC. mdpi.comresearchgate.net
Safer Solvents: Replacing hazardous solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol (B145695) or water where possible. researchgate.net
Reduced Derivatization: Developing analytical methods that can detect the analyte directly without requiring chemical modification steps, which often use harsh reagents. researchgate.net
Waste Reduction: Optimizing methods to use smaller sample volumes and generate less analytical waste. nrigroupindia.com
Chemometric approaches, which use statistical and mathematical methods, can be integrated with green chemistry to optimize analytical procedures, further reducing solvent usage and analysis time. mdpi.com Adopting these sustainable practices not only lowers the environmental footprint but can also lead to cost savings and improved laboratory safety.
Unexplored Formation Pathways and Complex Impurity Interactions Relevant to Hydroxyzine Citrate Impurity B Research
The complete impurity profile of a drug substance is a map of its synthesis and stability. While some impurities of hydroxyzine are known, such as (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine and the active metabolite cetirizine (B192768), the specific origins of others, like Hydroxyzine Citrate Impurity B (C27H33ClN2O8), may remain unexplored. allmpus.comnih.gov
Future research could focus on several key areas:
Forced Degradation Studies: Subjecting hydroxyzine to stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products. researchgate.net It is possible that Impurity B is a novel degradation product formed under specific storage or stress conditions. Studies have already identified degradation products like hydroxyzine N-oxide and O-acetyl hydroxyzine through such stress testing. researchgate.net
Starting Material Impurities: Impurities present in the key starting materials of a synthesis can be carried through and react to form new, unexpected impurities in the final product. medwinpublishers.com A thorough analysis of the starting materials used for hydroxyzine synthesis could reveal precursors that might lead to the formation of Hydroxyzine Citrate Impurity B. A similar approach was used to identify new process-related impurities in the synthesis of cetirizine. ijsrset.com
Drug-Excipient Interactions: In the final drug product, the active ingredient can interact with excipients over time, leading to the formation of new impurities. Investigating the compatibility of hydroxyzine citrate with various common pharmaceutical excipients could uncover a potential formation pathway for Impurity B.
Metabolic Pathways: While cetirizine is the main metabolite, other minor, unelucidated metabolic pathways may exist for hydroxyzine. drugbank.com It is conceivable, though less likely for a process impurity, that Impurity B could be related to a minor metabolic process.
Understanding these unexplored pathways is critical for developing robust control strategies to ensure the quality and safety of the drug product.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Hydroxyzine Citrate Impurity B in pharmaceutical formulations?
- Methodology : Use chromatographic techniques such as HPLC-PDA or LC-MS/MS, validated per ICH Q2(R2) guidelines .
- Key Steps :
System Suitability : Ensure resolution between Hydroxyzine Citrate and Impurity B peaks (e.g., RRT consistency with pharmacopeial standards) .
Sample Preparation : Protect solutions from light to prevent degradation .
Quantification : Calculate impurity percentages using peak area ratios (e.g., , where = impurity peak response, = total peak responses) .
- Validation Parameters : Specificity, linearity (R² > 0.99), accuracy (recovery 90–110%), and precision (RSD < 2%) .
Q. How can researchers confirm the identity of Hydroxyzine Citrate Impurity B?
- Methodology :
Spectral Comparison : Match UV-Vis spectra (HPLC-PDA) and mass fragmentation patterns (LC-MS/MS) with reference standards .
Synthesis of Authentic Samples : Prepare impurity B via controlled degradation (e.g., thermal or photolytic stress) and confirm structure via NMR and HRMS .
- Critical Considerations : Cross-validate results against pharmacopeial monographs (e.g., EP or USP) for impurity thresholds (e.g., <0.3% for specified impurities) .
Advanced Research Questions
Q. What strategies are effective for developing a stability-indicating method for Hydroxyzine Citrate Impurity B under varying storage conditions?
- Experimental Design :
Forced Degradation Studies : Expose Hydroxyzine Citrate to heat (40–80°C), light (UV/visible), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) .
Chromatographic Optimization : Use gradient elution to resolve degradation products (e.g., 0.1% TFA in water/acetonitrile) .
- Data Analysis :
- Track impurity growth kinetics (e.g., Arrhenius modeling for shelf-life prediction).
- Validate method robustness using factorial design (e.g., pH ± 0.2, column temperature ± 5°C) .
Q. How can structural elucidation of unknown impurities co-eluting with Hydroxyzine Citrate Impurity B be performed?
- Methodology :
High-Resolution Mass Spectrometry (HRMS) : Determine exact mass (e.g., <5 ppm error) to propose molecular formulas .
NMR Analysis : Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to assign stereochemistry and functional groups.
Synthesis of Hypothesized Structures : Compare spectral data with synthesized analogs .
- Case Study : A structurally related impurity in sildenafil citrate was identified using LC-MS/MS and NMR, with impurity thresholds controlled to <0.15% .
Q. What are the best practices for resolving contradictory impurity profiling data across laboratories?
- Root-Cause Analysis :
Method Transfer Variability : Audit mobile phase preparation (e.g., buffer pH inconsistencies) and column lot differences .
Sample Handling : Verify storage conditions (e.g., light exposure, temperature) and sample stability .
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
